(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal
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Overview
Description
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal: is a complex organic compound characterized by its unique structural features, including a cyclopropene ring and a cyclohexyl ketal moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal typically involves multiple steps:
Formation of the Cyclopropene Ring: This can be achieved through the reaction of a suitable alkyne with a carbene precursor under controlled conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced via hydroboration-oxidation reactions, where the cyclopropene intermediate is treated with borane followed by oxidation with hydrogen peroxide.
Ketal Formation: The final step involves the formation of the cyclohexyl ketal. This is typically done by reacting the trihydroxy cyclopropene with cyclohexanone in the presence of an acid catalyst to form the ketal linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.
Major Products
Oxidation: Ketones or aldehydes depending on the specific conditions.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal exerts its effects involves its interaction with various molecular targets. The hydroxyl groups and the cyclopropene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal: A stereoisomer with different spatial arrangement of atoms.
(1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclopentyl Ketal: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
Uniqueness
The unique combination of a cyclopropene ring and a cyclohexyl ketal moiety in (1S,2S,3R)-1,2,3-Trihydroxy-4-cyclopropene 2,3-Cyclohexyl Ketal provides distinct reactivity and potential applications that are not observed in its analogs. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3aS,4S,6aR)-spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-8-4-5-9-10(8)14-11(13-9)6-2-1-3-7-11/h4-5,8-10,12H,1-3,6-7H2/t8-,9+,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRUPQDMJWTJJ-AEJSXWLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C=CC(C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3C=C[C@@H]([C@@H]3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452562 |
Source
|
Record name | FT-0675562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134677-23-9 |
Source
|
Record name | FT-0675562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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